1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13753852
Molecular Formula: C9H10ClF4N
Molecular Weight: 243.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClF4N |
|---|---|
| Molecular Weight | 243.63 g/mol |
| IUPAC Name | 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H |
| Standard InChI Key | OWBHILUDLKIQEF-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
| Canonical SMILES | CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride . Its molecular formula, C₉H₁₀ClF₄N, reflects the presence of a chloro substituent from the hydrochloride salt and four fluorine atoms distributed across the phenyl and trifluoromethyl groups . The structural configuration prioritizes substitution at the 2-fluoro and 3-(trifluoromethyl) positions, creating steric and electronic effects that influence reactivity.
Table 1: Key Identifiers of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 1373865-76-9 | |
| Molecular Weight | 243.63 g/mol | |
| IUPAC Name | 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride | |
| SMILES | CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Stereochemical Considerations
While the compound is often reported as a racemic mixture, enantiomerically pure forms such as (R)-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1079656-93-1) have been synthesized . The (R)-enantiomer exhibits distinct physicochemical properties, including a boiling point of 186.2±35.0°C and a vapor pressure of 0.7±0.4 mmHg at 25°C . Chirality significantly impacts receptor binding affinities, making stereoselective synthesis a critical focus in medicinal chemistry applications.
Synthesis and Manufacturing
Synthetic Pathways
The parent amine, 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine (CID: 67510112), is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions . Subsequent hydrochloride salt formation involves treatment with hydrochloric acid in polar aprotic solvents. A representative synthetic route includes:
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Friedel-Crafts Acylation: Introduction of the acetyl group to 2-fluoro-3-(trifluoromethyl)benzene.
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Reductive Amination: Conversion of the ketone intermediate to the primary amine using sodium cyanoborohydride.
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Salt Formation: Precipitation of the hydrochloride salt via HCl gas bubbling in diethyl ether .
Industrial Production Challenges
Commercial production faces hurdles due to the compound’s sensitivity to moisture and the need for strict temperature control during amination. CymitQuimica reports discontinued manufacturing of batches with ≥95% purity, citing difficulties in maintaining consistent enantiomeric excess in scaled processes .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound decomposes at temperatures exceeding 200°C without a distinct melting point, characteristic of many hydrochloride salts . The (R)-enantiomer demonstrates a higher thermal profile, with a flash point of 78.8±17.8°C , necessitating inert atmosphere handling during high-temperature reactions.
Table 2: Comparative Physical Properties of Enantiomers
| Property | Racemate | (R)-Enantiomer |
|---|---|---|
| Molecular Weight | 243.63 g/mol | 207.168 g/mol |
| Density | 1.3±0.1 g/cm³ | 1.3±0.1 g/cm³ |
| Boiling Point | Not Reported | 186.2±35.0°C |
| Vapor Pressure (25°C) | <0.1 mmHg | 0.7±0.4 mmHg |
Solubility and Partitioning
Preliminary solubility studies indicate:
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Water: <1 mg/mL at 20°C (pH 7.4)
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Ethanol: 15–20 mg/mL
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Dichloromethane: >50 mg/mL
The logP value of 2.08 for the free base suggests moderate lipophilicity, suitable for blood-brain barrier penetration in neuropharmacological applications.
Applications in Drug Discovery
Agrochemical Intermediate
The compound’s stability under UV exposure and resistance to hydrolysis make it a candidate for herbicide metabolites. Patent literature describes derivatives with herbicidal activity against broadleaf weeds at application rates of 50–100 g/ha.
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